molecular formula C18H22BrNO B4968233 4-bromo-N-(3-tricyclo[4.3.1.13,8]undecanyl)benzamide

4-bromo-N-(3-tricyclo[4.3.1.13,8]undecanyl)benzamide

Cat. No.: B4968233
M. Wt: 348.3 g/mol
InChI Key: LGBDRUBMCJLSRS-UHFFFAOYSA-N
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Description

4-bromo-N-(3-tricyclo[43113,8]undecanyl)benzamide is a complex organic compound characterized by the presence of a bromine atom, a tricyclic undecanyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-tricyclo[4.3.1.13,8]undecanyl)benzamide typically involves multiple steps, starting with the preparation of the tricyclic undecanyl intermediate. This intermediate is then reacted with 4-bromobenzoyl chloride under specific conditions to form the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-tricyclo[4.3.1.13,8]undecanyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

4-bromo-N-(3-tricyclo[4.3.1.13,8]undecanyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-tricyclo[4.3.1.13,8]undecanyl)benzamide involves its interaction with specific molecular targets. The tricyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-tricyclo[4.3.1.13,8]undecanyl)benzamide
  • 4-fluoro-N-(3-tricyclo[4.3.1.13,8]undecanyl)benzamide
  • 4-iodo-N-(3-tricyclo[4.3.1.13,8]undecanyl)benzamide

Uniqueness

4-bromo-N-(3-tricyclo[4.3.1.13,8]undecanyl)benzamide is unique due to the presence of the bromine atom, which can engage in specific interactions not possible with other halogens. This can lead to different biological activities and chemical reactivities, making it a valuable compound for research and development.

Properties

IUPAC Name

4-bromo-N-(3-tricyclo[4.3.1.13,8]undecanyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO/c19-16-3-1-15(2-4-16)17(21)20-18-6-5-12-7-13(10-18)9-14(8-12)11-18/h1-4,12-14H,5-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBDRUBMCJLSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3CC1CC(C3)C2)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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